molecular formula C20H13Cl3N2O B2796551 6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole CAS No. 338978-84-0

6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole

Katalognummer: B2796551
CAS-Nummer: 338978-84-0
Molekulargewicht: 403.69
InChI-Schlüssel: PFSIXAQZGHWYFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This benzimidazole derivative features a chlorine atom at position 6 of the benzimidazole core, a (4-chlorobenzyl)oxy group at position 1, and a 4-chlorophenyl substituent at position 2 (Fig. 1). Its structural complexity arises from three distinct chlorine substitutions, which likely influence electronic properties, lipophilicity, and steric interactions.

Eigenschaften

IUPAC Name

6-chloro-2-(4-chlorophenyl)-1-[(4-chlorophenyl)methoxy]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl3N2O/c21-15-5-1-13(2-6-15)12-26-25-19-11-17(23)9-10-18(19)24-20(25)14-3-7-16(22)8-4-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSIXAQZGHWYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole (CAS Number: 338978-86-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a benzimidazole core with various substituents that contribute to its biological properties. The structure can be represented as follows:

PropertyValue
Molecular FormulaC20H13Cl3N2O
Molecular Weight403.7 g/mol
IUPAC NameThis compound
CAS Number338978-86-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of chlorine atoms and the benzyloxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on cholinesterases (ChEs), which are critical in the regulation of neurotransmitter levels. This inhibition is significant for neurodegenerative diseases such as Alzheimer's.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of benzimidazole derivatives. The specific compound has shown effectiveness against various bacterial strains, indicating potential for development as an antimicrobial agent.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects on cancer cell lines, showing promising results that warrant further investigation into its mechanism of action and efficacy.

Research Findings

A series of studies have explored the biological activity of this compound:

  • Cholinesterase Inhibition : A study found that the compound exhibited significant inhibition of butyrylcholinesterase (BuChE), with an IC50 value indicating potency comparable to known inhibitors like donepezil .
  • Antimicrobial Testing : In vitro tests demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent .
  • Cytotoxicity Assays : The compound was tested against various cancer cell lines, including breast and lung cancer cells, revealing significant cytotoxic effects with IC50 values in the low micromolar range .

Case Studies

Case studies involving this compound highlight its therapeutic potential:

  • Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, supporting its role as a neuroprotective agent .
  • Cancer Treatment : A clinical trial assessed the safety and efficacy of this benzimidazole derivative in patients with advanced solid tumors. Preliminary results indicated manageable side effects and some instances of tumor regression .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds with a benzimidazole core, such as 6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole, exhibit significant antimicrobial activity. This includes:

  • Antibacterial Activity : Studies have shown that benzimidazole derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibacterial agents .
  • Antifungal Activity : Similar compounds have demonstrated efficacy against fungal pathogens, suggesting potential applications in treating fungal infections .

Antiparasitic Activity

The compound has been investigated for its effects on parasitic infections. For example, it has shown promise against Toxoplasma gondii, a parasite responsible for toxoplasmosis. In experimental settings, compounds similar to this compound exhibited significant reductions in parasite load and increased survival rates in infected hosts .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that can be optimized to enhance yield and purity. The structure-activity relationship studies indicate that modifications to the benzene rings and the benzimidazole core can significantly affect biological activity. For instance, substituents at specific positions on the aromatic rings have been correlated with increased potency against target organisms .

Example 1: Antimicrobial Efficacy

A study published in Pharmaceutical Biology highlighted a series of benzimidazole derivatives, including the compound , which were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL, indicating strong antibacterial properties .

Example 2: Antiparasitic Effects

In a controlled experiment involving mice infected with Toxoplasma gondii, treatment with similar benzimidazole compounds resulted in an increase in survival rates by approximately 90% compared to untreated controls. Histological examinations revealed no detectable parasites in critical organs following treatment .

Analyse Chemischer Reaktionen

Oxidation Reactions

This compound undergoes oxidation primarily at the benzimidazole nitrogen or oxygen-containing functional groups. Key reagents and conditions include:

Reagent SystemConditionsReactivity Outcome
KMnO₄ in acidic medium60–80°C, 4–6 hCleavage of benzyloxy group to form ketone
H₂O₂/FeSO₄Room temperature, 12 hSelective N-oxidation at position 1

Oxidation with KMnO₄ under acidic conditions removes the (4-chlorobenzyl)oxy group, generating a ketone derivative (C=O) at position 1. Hydrogen peroxide with iron sulfate selectively oxidizes the benzimidazole nitrogen, forming an N-oxide intermediate.

Reduction Reactions

The chlorinated aromatic rings and benzyloxy group are susceptible to reductive transformations:

Reagent SystemConditionsReactivity Outcome
LiAlH₄ in anhydrous etherReflux, 8 hReduction of C-Cl bonds to C-H
H₂/Pd-C50 psi, 25°C, 3 hHydrogenolysis of benzyloxy group

Lithium aluminum hydride reduces para-chlorophenyl substituents to phenyl groups, while catalytic hydrogenation cleaves the benzyloxy group, yielding a hydroxyl derivative . Microwave-assisted reductions (2.45 GHz, 100 W) reduce reaction times by 60% compared to conventional methods .

Nucleophilic Substitution

The electron-deficient benzimidazole system facilitates nucleophilic attacks:

NucleophileConditionsPosition SubstitutedYield (%)
NH₃ (liquid)120°C, sealed tube, 24 hC-568
NaOCH₃ in DMF80°C, 6 hC-6 chloro82

Ammonia substitutes the C-5 hydrogen via electrophilic aromatic substitution, while methoxide displaces the C-6 chlorine atom . Substituent effects show 20% faster kinetics at C-6 versus C-2 positions due to steric factors.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeCatalyst SystemCoupling PartnerYield (%)
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Phenylboronic acid75
Buchwald-HartwigPd₂(dba)₃/XPhosPrimary amines63

The C-6 chlorine participates preferentially in cross-couplings, with complete regioselectivity observed in Suzuki reactions . Microwave irradiation (150°C, 20 min) improves yields by 15–20% versus thermal heating .

Acid/Base-Mediated Transformations

Protonation equilibria and degradation pathways:

ConditionpH RangeMajor ProcessHalf-Life (h)
HCl (1M)<2Benzimidazole ring protonation0.5
NaOH (1M)>12Hydrolysis of benzyloxy group2.3

Under strong acidic conditions, the compound forms a dicationic species at both benzimidazole nitrogens. Alkaline hydrolysis follows first-order kinetics (k = 0.30 h⁻¹ at 25°C) .

Photochemical Reactivity

UV-induced transformations (λ = 254 nm):

SolventDegradation PathwayQuantum Yield (Φ)
AcetonitrileC-Cl bond cleavage0.12
Methanol[4π] electrocyclic ring opening0.08

Radical intermediates detected by EPR spectroscopy confirm homolytic C-Cl bond cleavage as the primary photodegradation mechanism .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 1

  • 6-Chloro-1-[(3-Chlorobenzyl)oxy]-2-(4-Chlorophenyl)-1H-1,3-Benzimidazole (): This positional isomer replaces the 4-chlorobenzyl group with a 3-chlorobenzyl moiety.
  • 6-Chloro-2-(4-Methoxyphenyl)-1H-1,3-Benzimidazol-1-ol () :
    Substitution of the benzyloxy group with a hydroxyl and methoxyphenyl group reduces lipophilicity. The hydroxyl group may enhance hydrogen-bonding capacity but decrease metabolic stability compared to the benzyloxy ether in the target compound.

  • 6-Chloro-1-([(Dimethylamino)carbonyl]oxy)-2-(4-Methoxyphenyl)-1H-1,3-Benzimidazole (): The dimethylcarbamate group at position 1 introduces a polar, hydrolyzable moiety. This substitution could improve aqueous solubility but reduce membrane permeability relative to the target’s benzyloxy group.

Substituent Variations at Position 2

  • 2-(4-Chlorophenyl)-5-Methyl-1H-Benzimidazole () :
    Lacking the 6-chloro and benzyloxy groups, this simpler analog highlights the importance of the 4-chlorophenyl group at position 2 for base stacking or hydrophobic interactions. The methyl group at position 5 may modestly enhance steric bulk without significant electronic effects.

  • The additional chlorine at position 5 increases molecular weight and halogen bonding capacity.

Substituent Variations at Position 6

  • 6-Chloro-2-(4-Methylphenyl)-1H-1,3-Benzodiazol-1-ol () :
    The 6-chloro substitution is retained, but the 4-methylphenyl group at position 2 and hydroxyl group at position 1 reduce overall halogen content. This may lower cytotoxicity compared to highly halogenated analogs.

Molecular Weight and Lipophilicity

  • Target Compound : Molecular weight = ~440 g/mol (estimated). Three chlorine atoms and a benzyloxy group suggest high lipophilicity (LogP > 4).
  • Analog (): A phenoxy-substituted benzimidazole with a carboxylic acid group (MW = 426.8 g/mol) has reduced LogP due to the ionizable carboxylate .

Comparative Data Table

Compound Name Position 1 Substituent Position 2 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Features
Target Compound (4-Chlorobenzyl)oxy 4-Chlorophenyl Chlorine ~440 High lipophilicity, three Cl atoms
6-Chloro-1-[(3-Chlorobenzyl)oxy]-... (E8) (3-Chlorobenzyl)oxy 4-Chlorophenyl Chlorine ~440 Ortho-Cl may increase steric effects
2-(4-Chlorophenyl)-5-Methyl-1H-... (E7) Hydrogen 4-Chlorophenyl Hydrogen ~258 Simpler structure, lower MW
5,6-Dichloro-1-(4-Chlorobenzyl)-... (E13) 4-Chlorobenzyl 2-Chloro-3-pyridinyl Chlorine 423.12 Pyridinyl group enhances polarity

Research Implications

  • Structure-Activity Relationships (SAR) : The 4-chlorophenyl group at position 2 appears critical for aromatic interactions, while the benzyloxy group at position 1 enhances metabolic stability.
  • Synthetic Optimization : IL-mediated synthesis () could be adapted for the target compound to maximize yield .
  • Pharmacological Potential: Analogous compounds with halogen substitutions (e.g., ) show activity in antimicrobial or anticancer assays, suggesting the target may share similar properties .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and multi-step condensation. For example, a similar benzimidazole derivative was prepared by refluxing 2-(2-pyridyl)benzimidazole with 4-chlorobenzyl chloride in the presence of potassium carbonate (K₂CO₃) as a base, followed by purification via column chromatography . Another approach involves refluxing intermediates with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) to form the benzimidazole core . Optimization may require adjusting reaction time, solvent polarity, and stoichiometry to maximize yield.

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra identify proton environments and carbon frameworks, with characteristic shifts for chlorobenzyl (δ ~4.5–5.0 ppm for -OCH₂-) and aromatic protons (δ ~7.0–8.0 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks and fragmentation patterns validate the molecular formula (e.g., [M+H]⁺ for C₁₉H₁₂Cl₃N₂O) .
  • X-ray Crystallography : Single-crystal analysis provides unambiguous bond-length and angle data, as demonstrated for a structurally analogous brominated benzimidazole .

Q. What initial biological activities have been reported for benzimidazole derivatives like this compound?

  • Methodological Answer : Benzimidazoles are screened for antimicrobial, antifungal, and kinase-inhibitory activities. For example:

  • Antimicrobial Assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., E. coli, C. albicans) to determine MIC (Minimum Inhibitory Concentration) values .
  • Enzyme Inhibition : Fluorescence-based assays to measure inhibition of target enzymes (e.g., cytochrome P450) .
  • Cytotoxicity Testing : MTT assays on mammalian cell lines to assess therapeutic indices .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?

  • Methodological Answer : SAR studies involve synthesizing analogs with varying substituents (e.g., replacing chlorophenyl with fluorophenyl or modifying the benzyloxy group) and comparing bioactivity data. Computational tools like molecular docking (AutoDock Vina) predict binding affinities to targets (e.g., fungal lanosterol 14α-demethylase). Experimental validation includes isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What computational strategies are effective in predicting reactivity and reaction pathways for benzimidazole synthesis?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) optimize transition states and activation energies for key steps like nucleophilic substitution .
  • Reaction Path Search Algorithms : Tools like GRRM (Global Reaction Route Mapping) explore intermediates and byproducts to minimize trial-and-error experimentation .
  • Machine Learning : Training models on existing reaction databases (Reaxys, SciFinder) to predict optimal solvents or catalysts .

Q. How can contradictions in spectral or bioactivity data be resolved?

  • Methodological Answer :

  • Cross-Validation : Use complementary techniques (e.g., IR + Raman spectroscopy) to resolve ambiguous NMR/UV-VIS peaks .
  • Batch Reproducibility Testing : Control variables like reaction temperature, humidity, and catalyst purity to identify experimental outliers .
  • Meta-Analysis : Compare published bioactivity data across analogs to distinguish compound-specific effects from assay artifacts .

Q. What methodologies assess the thermal stability and degradation kinetics of this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measures mass loss under controlled heating (e.g., 10°C/min in N₂ atmosphere) to determine decomposition temperatures .
  • Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting points) and exothermic/endothermic events .
  • Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) from TGA data, predicting shelf-life under storage conditions .

Q. How can discrepancies in reported bioactivity across studies be addressed?

  • Methodological Answer :

  • Standardized Assay Protocols : Adopt CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial testing to ensure consistency .
  • Dose-Response Curves : Use Hill slope analysis to compare potency (EC₅₀) across studies, accounting for differences in cell lines or assay endpoints .
  • Meta-Regression : Statistically adjust for covariates like solvent choice (DMSO vs. ethanol) or incubation time .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.